N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323328
InChI: InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)13-3-6-15(7-4-13)26-11-17(25)20-14-5-2-12-8-9-19-16(12)10-14/h2-10,19H,11H2,1H3,(H,20,25)
SMILES:
Molecular Formula: C18H16N6O2
Molecular Weight: 348.4 g/mol

N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

CAS No.:

Cat. No.: VC16323328

Molecular Formula: C18H16N6O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide -

Specification

Molecular Formula C18H16N6O2
Molecular Weight 348.4 g/mol
IUPAC Name N-(1H-indol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide
Standard InChI InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)13-3-6-15(7-4-13)26-11-17(25)20-14-5-2-12-8-9-19-16(12)10-14/h2-10,19H,11H2,1H3,(H,20,25)
Standard InChI Key VZKYJPWWGPOEPR-UHFFFAOYSA-N
Canonical SMILES CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4

Introduction

N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structural formula indicates the presence of an indole moiety, a tetrazole ring, and an acetamide functional group, which are known for their diverse pharmacological properties.

Synthesis and Characterization

The synthesis of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multi-step organic reactions, including:

  • Formation of the Indole Derivative: Starting from simple indole precursors.

  • Tetrazole Synthesis: Utilizing methods like the Huisgen reaction or other cycloaddition techniques to form the tetrazole ring.

  • Coupling Reaction: The final step usually involves coupling the indole derivative with the tetrazole-containing phenolic compound through acylation or similar methods.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research has indicated that compounds containing indole and tetrazole moieties exhibit a range of biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide may inhibit cancer cell proliferation. For example, in vitro assays have demonstrated cytotoxic effects against various human cancer cell lines.

Cell Line TypeIC50 Value (μM)Notes
HeLa (Cervical)15.72Significant inhibition
MCF7 (Breast)12.53Moderate inhibition
HepG2 (Liver)10.56High potency observed

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